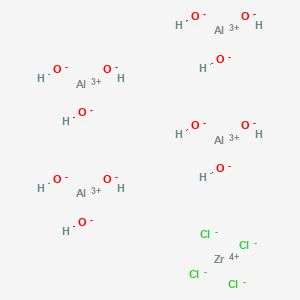Aluminum zirconium tetrachlorohydrate
CAS No.: 98106-52-6
Cat. No.: VC17104147
Molecular Formula: Al4Cl4H12O12Zr
Molecular Weight: 545.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 98106-52-6 |
|---|---|
| Molecular Formula | Al4Cl4H12O12Zr |
| Molecular Weight | 545.0 g/mol |
| IUPAC Name | tetraaluminum;zirconium(4+);tetrachloride;dodecahydroxide |
| Standard InChI | InChI=1S/4Al.4ClH.12H2O.Zr/h;;;;4*1H;12*1H2;/q4*+3;;;;;;;;;;;;;;;;;+4/p-16 |
| Standard InChI Key | VGXPYLCBMMMTKL-UHFFFAOYSA-A |
| Canonical SMILES | [OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Al+3].[Al+3].[Al+3].[Al+3].[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4] |
Introduction
Chemical Identity and Structural Characteristics
Aluminum zirconium tetrachlorohydrate is defined by the molecular formula Al₂Cl₇H₇O₇Zr₂ and a molecular weight of 603.631 g/mol . Its structure consists of a polynuclear core where aluminum (Al³⁺) and zirconium (Zr⁴⁺) ions are bridged by hydroxide (OH⁻) and chloride (Cl⁻) ligands, with glycine molecules acting as stabilizing agents . The compound’s SMILES notation is [OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Al+3].[Al+3].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4].[Zr+4], reflecting its ionic coordination geometry .
Table 1: Key Physicochemical Properties of AZT
The compound’s hydrolysis behavior is critical to its function. At pH 4.0–6.5, AZT undergoes stepwise dissociation, releasing Al³⁺ and Zr⁴⁺ ions that polymerize into metastable Al₁₃ or Al₃₀ polycations, which crosslink with glycine to form viscoelastic gels .
Synthesis and Industrial Production
AZT is synthesized through controlled neutralization of aluminum chloride (AlCl₃) and zirconium oxychloride (ZrOCl₂) in the presence of glycine. The reaction occurs under acidic conditions (pH < 3.0) to prevent premature precipitation :
Glycine (C₂H₅NO₂) modulates the reaction kinetics, preventing uncontrolled aggregation of metal hydroxides . Industrial batches typically achieve 85–90% yield, with residual chloride content < 5% to minimize skin irritation .
Mechanism of Antiperspirant Action
AZT’s efficacy stems from its dual-phase interaction with eccrine sweat glands:
Hydrolysis and Gel Formation
Upon application, AZT hydrolyzes in the slightly acidic sweat (pH 4.5–6.0), releasing Al³⁺ and Zr⁴⁺ ions. These ions undergo olation and oxolation reactions, forming polynuclear complexes such as [AlO₄Al₁₂(OH)₂₄(H₂O)₁₂]⁷⁺ and [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ . Glycine chelates these species, delaying precipitation and enabling deep penetration into sweat ducts .
Ductal Occlusion
Rheological studies demonstrate that AZT formulations generate gels with storage modulus (G') values exceeding 10³ Pa, sufficient to mechanically block sweat ducts . In vivo measurements show a 58% reduction in axillary sweat production within 4 hours post-application, persisting for 72 hours .
Table 2: Comparative Efficacy of Antiperspirant Actives
| Active Ingredient | Sweat Reduction (%) | Duration (Hours) |
|---|---|---|
| AZT | 58–62 | 72 |
| Aluminum Chloride | 65–70 | 48 |
| Aluminum Chlorohydrate | 50–55 | 24 |
| Data sourced from clinical trials in |
Regulatory Status and Global Approval
AZT is approved under the following frameworks:
-
FDA (21 CFR 350.60): Permitted at concentrations ≤ 15% in anhydrous formulations and ≤ 25% in aqueous solutions .
-
EU SCCS (2020): Deemed safe for daily use, with a Margin of Safety (MoS) > 1,000 based on NOAEL of 30 mg/kg/day .
-
Australia (AICIS): Listed on the Australian Inventory of Chemical Substances (AICS) with no restrictions .
Future Research Directions
Emerging studies focus on enhancing AZT’s sweat-resistant properties through:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume